molecular formula C20H20ClNO3 B2394886 (Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-16-7

(Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2394886
CAS No.: 869077-16-7
M. Wt: 357.83
InChI Key: NEAFYMBJNVHXRD-WQRHYEAKSA-N
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Description

(Z)-2-(4-Chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a benzylidene moiety at position 2 (substituted with a 4-chlorophenyl group), a diethylamino-methyl group at position 7, and a hydroxyl group at position 4. The compound’s design likely aims to optimize electronic and steric effects through its substituents, balancing solubility and bioactivity.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFYMBJNVHXRD-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Cl)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Cl)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article explores various studies that highlight its biological effects, including cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C21H24ClN2O3
  • Molecular Weight : 406.88 g/mol

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A significant study demonstrated that derivatives of benzofuran compounds exhibit considerable cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that the synthesized compounds showed IC50 values in the low micromolar range, suggesting potent anti-cancer activity .

Cell LineIC50 Value (µM)Reference
A-54912.5
MCF-715.0

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it significantly reduces pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in vitro. One study reported a reduction of TNF-α by 93.8% and IL-1β by 98% in macrophage cells treated with the compound, demonstrating its potential as an anti-inflammatory agent .

CytokineReduction (%)Reference
TNF-α93.8
IL-1β98
IL-871

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of NF-κB Activation : The compound effectively suppresses NF-κB activity, which is crucial in inflammatory responses.
  • Cytotoxic Mechanisms : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The benzofuran moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

Study on Cytotoxic Effects

In a study published by Mahesh and Murugan, various benzofuran derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against both A-549 and MCF-7 cell lines, with promising yields and purities .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of benzofuran derivatives showed that treatment with these compounds significantly inhibited NO production and reduced COX enzyme activities without exhibiting cytotoxic effects on normal cells . This suggests potential therapeutic applications in managing chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural features are compared below with similar benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Benzylidene Substituent Variations

The 4-chlorobenzylidene group in the target compound influences electron withdrawal and lipophilicity. Comparisons with analogs include:

Compound Name Benzylidene Substituent Key Properties/Activities Evidence ID
(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl 2-Fluorophenyl Higher polarity due to fluorine; antitumor activity inferred from synthesis methods
(Z)-2-(4-Methoxybenzylidene)-6-hydroxy-7-methyl 4-Methoxyphenyl Improved solubility (methoxy group); no direct bioactivity reported
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy 2,4-Dichlorophenyl Enhanced lipophilicity; potential for membrane penetration
(Z)-2-(4-Dimethylaminobenzylidene) 4-Dimethylaminophenyl Tyrosinase inhibition; melanogenesis suppression

Key Findings :

  • Electron-donating groups (e.g., OCH₃, NMe₂) improve solubility but may reduce target binding affinity in hydrophobic pockets .
Aminoalkyl Substituent Variations

The diethylamino-methyl group at position 7 modulates solubility and steric bulk. Comparisons include:

Compound Name Aminoalkyl Substituent Key Properties/Activities Evidence ID
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene) Dimethylamino-methyl Moderate solubility; antitumor activity inferred
(Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene) Bis(2-methoxyethyl)amino-methyl Enhanced solubility (polar side chain); kinase inhibition potential
(Z)-7-(Azepan-1-ylmethyl)-2-(indol-3-ylmethylene) Azepane-methyl Pim1 kinase inhibition (IC₅₀ = 0.2 µM)

Key Findings :

  • Diethylamino groups balance solubility and lipophilicity, while bulky substituents (e.g., bis(2-methoxyethyl)) improve water solubility but may hinder target binding .
  • Azepane-methyl derivatives show potent kinase inhibition, suggesting the target compound’s diethylamino group could be optimized for similar activity .
Hydroxyl Group Positioning

The 6-hydroxy group is conserved across many analogs, contributing to hydrogen bonding and metal chelation:

Compound Name Hydroxyl Position Key Properties/Activities Evidence ID
(Z)-2-(3-Hydroxybenzylidene)-6-hydroxy 6-hydroxy Drug-likeness (bioavailability score 0.55–0.56)
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene) 6-hydroxy High crystallinity (mp 254–255°C); synthetic utility

Key Findings :

  • The 6-hydroxy group enhances bioavailability and crystallinity , critical for drug formulation .

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